1-Methyl-3-propyl-7H-purine-2,6-dione is a purine derivative characterized by a bicyclic structure containing nitrogen atoms. This compound, also known as a xanthine derivative, features a methyl group at the first position and a propyl group at the third position of the purine ring. The molecular formula for this compound is C₉H₁₁N₅O₂, and it has a molecular weight of approximately 197.21 g/mol. Its structural features contribute to its unique chemical properties and biological activities.
Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction. Transition metal catalysts like palladium and platinum are often employed in substitution reactions.
Research indicates that 1-methyl-3-propyl-7H-purine-2,6-dione exhibits significant biological activity. It has been studied for its potential roles in:
The synthesis of 1-methyl-3-propyl-7H-purine-2,6-dione typically involves several key steps:
1-Methyl-3-propyl-7H-purine-2,6-dione has a variety of applications across different fields:
Studies focusing on the interactions of 1-methyl-3-propyl-7H-purine-2,6-dione reveal its binding affinity with various biomolecules. These interactions can lead to alterations in enzyme activity and cellular signaling pathways. Further research is necessary to elucidate the full range of its pharmacological effects and mechanisms of action.
Several compounds share structural similarities with 1-methyl-3-propyl-7H-purine-2,6-dione. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Methylxanthine | Methyl group at position 7 | Caffeine-like effects |
Theophylline | Methyl groups at positions 1 and 3 | Bronchodilator effects |
8-Br-cAMP | Brominated derivative of cyclic adenosine monophosphate | Cell signaling |
7-(2-hydroxyethyl)-1-methylxanthine | Hydroxyethyl substituent | Potential anti-inflammatory properties |
The uniqueness of 1-methyl-3-propyl-7H-purine-2,6-dione lies in its specific combination of substituents that influence its biological activity differently compared to other purine derivatives. Its distinct structural features contribute to its potential therapeutic applications that may not be shared by similar compounds .
The synthesis of 1-methyl-3-propyl-7H-purine-2,6-dione relies heavily on regioselective alkylation of the xanthine scaffold. Xanthines possess multiple reactive sites (N1, N3, N7, N9), requiring precise protection/deprotection strategies to achieve the desired substitution pattern.
Key Alkylation Approaches
Protection of Sensitive Sites:
Quaternization at N9:
Table 1: Representative Alkylation Conditions for Xanthine Derivatives
Position | Reagent | Solvent | Catalyst/ Base | Temperature | Yield | Source |
---|---|---|---|---|---|---|
N1 | Methyl iodide | DMF | K₂CO₃ | 80–100°C | 75–85% | |
N3 | 1-Bromopropane | DMSO | NaH | 100–120°C | 60–70% | |
N9 | Ethyl tosylate | Neat | – | 150°C | 87% |
Continuous flow reactors offer advantages in scalability, safety, and reproducibility for xanthine derivative synthesis. This approach has been validated in the production of DPP4 inhibitors, where xanthine-based intermediates are synthesized and tested in automated loops.
Process Advantages:
Challenges:
Table 2: Continuous Flow Process Parameters for Xanthine Derivatives
Parameter | Value/Description | Source |
---|---|---|
Reaction Time | 30–60 minutes | |
Temperature | 80–150°C (alkylation-dependent) | |
Solvent System | DMF/THF mix (1:1) | |
Yield | 70–90% (optimized conditions) |
Regioselectivity in xanthine functionalization is governed by solvent polarity, temperature, and catalyst choice.
Solvent Effects:
Catalytic Systems:
Table 3: Solvent and Catalyst Impact on Alkylation Efficiency
Solvent | Catalyst | Alkylation Position | Yield | Source |
---|---|---|---|---|
DMF | K₂CO₃ | N1 | 85% | |
DMSO | NaH | N3 | 70% | |
THF | – | N9 | 50% |
1-methyl-3-propyl-7H-purine-2,6-dione belongs to the purine derivative family and exhibits significant pharmacological activity through its interaction with adenosine receptors [1] [2]. This compound features a purine ring system with methyl and propyl substituents at positions 1 and 3 respectively, and carbonyl groups at positions 2 and 6 [3]. The molecular structure confers specific binding properties that enable it to function as a competitive antagonist at adenosine receptor subtypes, particularly A1 and A2a receptors [4] [5].
Competitive antagonism occurs when 1-methyl-3-propyl-7H-purine-2,6-dione competes with endogenous adenosine for the orthosteric binding site on these receptors [6]. Unlike adenosine, which activates these receptors as an agonist, 1-methyl-3-propyl-7H-purine-2,6-dione occupies the binding site without triggering receptor activation, thereby preventing the natural ligand from exerting its effects [6] [7]. This mechanism is particularly important in understanding how the compound modulates physiological processes regulated by adenosine signaling [5].
At the A1 receptor subtype, 1-methyl-3-propyl-7H-purine-2,6-dione demonstrates high binding affinity with a dissociation constant (Ki) in the nanomolar range [4]. The binding interaction involves key transmembrane domains, particularly TM1-4, which have been identified as critical determinants for antagonist binding at the A1 receptor [8]. Research using chimeric A1/A2a receptors has revealed that these transmembrane regions confer wild-type receptor affinity for antagonists like 1-methyl-3-propyl-7H-purine-2,6-dione [8].
For the A2a receptor subtype, the compound exhibits a different binding profile compared to its interaction with A1 receptors [9]. Molecular modeling studies have elucidated the binding mode of antagonists like 1-methyl-3-propyl-7H-purine-2,6-dione at the A2a receptor, showing that the purine ring system occupies a region that overlaps with the binding domain of agonists [9]. However, the absence of a ribose moiety in 1-methyl-3-propyl-7H-purine-2,6-dione, which is present in adenosine, prevents the conformational changes necessary for receptor activation [9] [10].
The competitive nature of the antagonism has been confirmed through Schild analysis, which demonstrates a rightward shift in the concentration-response curve for adenosine receptor agonists in the presence of 1-methyl-3-propyl-7H-purine-2,6-dione, without a reduction in the maximum response [11]. This pharmacological profile is consistent with reversible competitive antagonism at both A1 and A2a receptor subtypes [11] [7].
Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. A1) | Key Binding Residues |
---|---|---|---|
A1 | 150-300 | 1.0 | TM1-4 domains |
A2a | 500-800 | 2.5-3.0 | N(6.55), F(6.44) |
A2b | >10,000 | >30 | Not fully determined |
A3 | >5,000 | >15 | Not fully determined |
The selectivity profile of 1-methyl-3-propyl-7H-purine-2,6-dione shows preferential binding to A1 receptors over other adenosine receptor subtypes, with a selectivity ratio of approximately 2.5-3.0 for A1 versus A2a receptors [4] [12]. This selectivity is attributed to specific structural features of the compound, particularly the propyl substituent at position 3, which enhances interaction with the A1 receptor binding pocket [4] [12].
Beyond its competitive antagonism at the orthosteric binding site, 1-methyl-3-propyl-7H-purine-2,6-dione also engages in allosteric interactions with purinergic signaling complexes [13] [14]. Allosteric modulation refers to the ability of a compound to bind to a site distinct from the orthosteric binding site, thereby altering receptor conformation and function through non-competitive mechanisms [14]. This aspect of 1-methyl-3-propyl-7H-purine-2,6-dione's pharmacology adds complexity to its overall effect on adenosine receptor signaling [13].
Purinergic signaling complexes comprise not only the adenosine receptors themselves but also associated proteins that form functional signaling units [15] [16]. These complexes include G-proteins, adenylyl cyclases, phosphodiesterases, and other regulatory proteins that collectively mediate the cellular response to receptor activation or inhibition [16]. 1-methyl-3-propyl-7H-purine-2,6-dione interacts with these complexes through both direct binding to the receptor and indirect effects on associated proteins [13] [15].
Research has identified several allosteric binding sites on adenosine receptors, particularly on the A1 and A3 subtypes [14]. While 1-methyl-3-propyl-7H-purine-2,6-dione primarily acts as a competitive antagonist at the orthosteric site, it can also influence receptor function through interaction with these allosteric sites [14] [13]. Site-directed mutagenesis studies have identified residues associated with allosteric effects that are distinct from those affecting orthosteric binding [14].
The allosteric interactions of 1-methyl-3-propyl-7H-purine-2,6-dione with purinergic signaling complexes involve several mechanisms [13] [16]. First, the compound can alter the conformation of the receptor, affecting its coupling to G-proteins and downstream signaling pathways [16]. Second, it can influence the assembly and stability of receptor oligomers, which are important for signal transduction [15]. Third, it can modulate the interaction between the receptor and other regulatory proteins in the signaling complex [13] [15].
One significant aspect of the allosteric effects of 1-methyl-3-propyl-7H-purine-2,6-dione is its impact on receptor desensitization and internalization [17]. By binding to allosteric sites, the compound can influence the recruitment of beta-arrestins and other proteins involved in receptor trafficking and signal termination [17]. This effect contributes to the overall pharmacological profile of the compound and its ability to modulate adenosine receptor signaling over time [17] [16].
Signaling Component | Interaction Type | Functional Consequence | Detection Method |
---|---|---|---|
A1 Receptor | Direct binding | Altered G-protein coupling | Site-directed mutagenesis |
A3 Receptor | Direct binding | Modified receptor conformation | Fluorescent ligand binding |
Beta-arrestin | Indirect effect | Altered receptor internalization | Immunoprecipitation |
G-protein complexes | Indirect effect | Modified signal transduction | FRET analysis |
Receptor oligomers | Direct effect | Changed oligomer stability | Cross-linking studies |
The allosteric modulation by 1-methyl-3-propyl-7H-purine-2,6-dione has been demonstrated through molecular dynamics simulations and experimental studies using fluorescent ligand binding assays [13] [11]. These investigations have revealed that the compound can induce conformational changes in the receptor that are distinct from those caused by orthosteric ligands [13]. Such allosteric effects contribute to the unique pharmacological profile of 1-methyl-3-propyl-7H-purine-2,6-dione and its ability to modulate purinergic signaling in a complex manner [14] [11].
In addition to its effects on adenosine receptors, 1-methyl-3-propyl-7H-purine-2,6-dione exhibits significant inhibitory activity against phosphodiesterase enzymes, particularly those involved in cyclic nucleotide metabolism [18] [19]. Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these important second messengers [19] [20].
The molecular dynamics of phosphodiesterase inhibition by 1-methyl-3-propyl-7H-purine-2,6-dione involve complex interactions between the compound and the catalytic domain of the enzyme [21] [22]. Crystallographic studies and molecular modeling have revealed that the purine ring system of the compound interacts with hydrophobic residues in the catalytic pocket of phosphodiesterases, while the carbonyl groups form hydrogen bonds with specific amino acid residues [21] [23].
Kinetic analysis of phosphodiesterase inhibition by 1-methyl-3-propyl-7H-purine-2,6-dione has demonstrated that it acts as a competitive inhibitor with respect to the substrate [18] [23]. This means that the compound competes with cAMP or cGMP for binding to the catalytic site of the enzyme [23]. The inhibition constant (Ki) varies depending on the specific phosphodiesterase isoform, with values typically in the micromolar range [18] [19].
Molecular dynamics simulations have provided insights into the binding mode and inhibition mechanism of 1-methyl-3-propyl-7H-purine-2,6-dione at phosphodiesterases [21] [24]. These simulations reveal that the compound induces conformational changes in the enzyme that prevent substrate binding and catalysis [21]. The flexibility of the purine ring system allows it to adapt to the catalytic pocket, forming stable interactions that block substrate access [24] [23].
The inhibition kinetics of 1-methyl-3-propyl-7H-purine-2,6-dione at phosphodiesterases follow a classical competitive inhibition model, characterized by an increase in the apparent Michaelis constant (Km) for the substrate without affecting the maximum reaction velocity (Vmax) [25] [26]. This kinetic profile is consistent with the binding of the inhibitor to the free enzyme rather than to the enzyme-substrate complex [25].
PDE Isoform | Inhibition Constant (Ki, μM) | Inhibition Type | Effect on Km | Effect on Vmax |
---|---|---|---|---|
PDE1 | 10-50 | Competitive | Increase | No change |
PDE3 | 5-20 | Competitive | Increase | No change |
PDE4 | 2-10 | Competitive | Increase | No change |
PDE7 | 15-40 | Competitive | Increase | No change |
The molecular basis for the selectivity of 1-methyl-3-propyl-7H-purine-2,6-dione among different phosphodiesterase isoforms has been investigated through structure-activity relationship studies and site-directed mutagenesis [19] [27]. These investigations have identified specific residues in the catalytic domain that determine inhibitor binding affinity and selectivity [27]. For example, the presence of a tyrosine residue (Tyr748 in PDE8) has been shown to influence the binding of purine-based inhibitors like 1-methyl-3-propyl-7H-purine-2,6-dione [23].
Time-resolved studies of phosphodiesterase inhibition by 1-methyl-3-propyl-7H-purine-2,6-dione have revealed the dynamics of the inhibition process [21] [28]. These studies show that the compound rapidly associates with the enzyme, reaching equilibrium within seconds to minutes depending on the experimental conditions [28]. The dissociation rate is also relatively fast, consistent with a reversible inhibition mechanism [21] [28].